Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
The compound "Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate" is a structurally complex molecule featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-methoxyphenyl group at position 3. Thienopyrimidinone derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituents on the aromatic rings and heterocyclic core .
Properties
IUPAC Name |
ethyl 4-[[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-3-32-23(30)15-7-9-16(10-8-15)25-20(28)14-34-24-26-19-11-12-33-21(19)22(29)27(24)17-5-4-6-18(13-17)31-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZFIEQKDCJACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate thioamide and bromoacetophenone derivatives under basic conditions to form the thieno[3,2-d]pyrimidine scaffold.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol derivative under mild conditions.
Acetamido and Benzoate Formation: The final steps involve the acylation of the intermediate with acetamido and benzoate groups, typically using acyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
Biologically, Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate exhibits significant antimicrobial and anti-inflammatory properties. It has been studied for its ability to inhibit bacterial growth and reduce inflammation in cellular models.
Medicine
In medicine, this compound is being explored for its potential anticancer activity. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a promising candidate for various applications.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can bind to DNA and interfere with the replication process in cancer cells, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Thienopyrimidinone Core
The 3-methoxyphenyl group on the target compound distinguishes it from analogs with alternative substituents:
- 4-Chlorophenyl substitution : Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-... (573938-02-0, ) introduces an electron-withdrawing Cl group, which may enhance metabolic stability but reduce solubility compared to methoxy derivatives .
- 3,5-Dimethoxybenzyl substitution : Compound G1-4 () features a bulkier 3,5-dimethoxybenzyl group, likely increasing steric hindrance and altering pharmacokinetic profiles .
Table 1: Substituent Effects on Thienopyrimidinone Derivatives
Modifications in the Acetamido-Benzoate Moiety
The ethyl benzoate group in the target compound contrasts with analogs featuring alternative linkages:
- Thietan-3-yloxy substitution : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () modifies the core to a pyrimidine with a thietane ring, altering conformational flexibility and oxidation susceptibility .
Core Heterocyclic Variations
- Thiazolo[3,2-a]pyrimidine core : The crystal structure of Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... () demonstrates how fused thiazole-pyrimidine systems influence molecular packing and hydrogen bonding, which could affect solubility .
Pharmacological and ADME Profiles
- Metabolic stability: The ethyl ester moiety may act as a prodrug, undergoing hydrolysis to a carboxylic acid in vivo, similar to ethyl 3-oxo-3-(substituted phenyl)propanoates () .
Biological Activity
Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and similar derivatives.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps. A notable method includes the use of a green synthetic procedure that optimizes reaction conditions to yield high purity products. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed for characterization.
Table 1: Characterization Data of this compound
| Characteristic | Value |
|---|---|
| Molecular Formula | C20H24N2O4S |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
| NMR Peaks | Aromatic protons at 7.04–8.08 ppm; methylene at 4.01 ppm |
Antimicrobial Activity
Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives possess activity against various pathogens including Staphylococcus aureus , Escherichia coli , and Candida albicans . The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial potential.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 |
| Compound B | Escherichia coli | 31.25 |
| Compound C | Candida albicans | 15.62 |
Anticancer Activity
In vitro studies have suggested that the compound may target specific pathways involved in cancer progression. For example, it has been noted to inhibit thioredoxin reductase 1 (TrxR1), which is crucial in tumorigenesis. The selective inhibition of TrxR1 by related compounds indicates their potential as anticancer agents.
Case Studies and Research Findings
- Antibacterial Efficacy : A study examined the antibacterial properties of various thieno[3,2-d]pyrimidine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics.
- Antitumor Activity : Research on similar compounds revealed their effectiveness in reducing cell viability in human cancer cell lines such as HepG2 and NCI-H661. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the phenyl ring for enhanced activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
